5-Bromo-3,8-dichloro-1,7-naphthyridine
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Overview
Description
5-Bromo-3,8-dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C₈H₃BrCl₂N₂, is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine core, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,8-dichloro-1,7-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a naphthyridine derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl₂) under controlled temperatures and solvent conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,8-dichloro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Bromo-3,8-dichloro-1,7-naphthyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-3,8-dichloro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A parent compound with similar structural features but lacking the bromine and chlorine substituents.
1,6-Naphthyridine: Another isomer with different positioning of nitrogen atoms in the ring system.
Uniqueness
5-Bromo-3,8-dichloro-1,7-naphthyridine is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C8H3BrCl2N2 |
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Molecular Weight |
277.93 g/mol |
IUPAC Name |
5-bromo-3,8-dichloro-1,7-naphthyridine |
InChI |
InChI=1S/C8H3BrCl2N2/c9-6-3-13-8(11)7-5(6)1-4(10)2-12-7/h1-3H |
InChI Key |
UGTFZUFSLGMOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN=C2Cl)Br)Cl |
Origin of Product |
United States |
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